REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>[Pd].C(O)C.C(OCC)(=O)C>[NH:1]1[C:9]2[C:4](=[C:5](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH:1]1[C:9]2[C:4](=[C:5]([CH2:10][CH2:11][CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=C(C=CC=C12)/C=C/CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light purple syrup
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (20% to 50% ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)/C=C/CO
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 185.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |